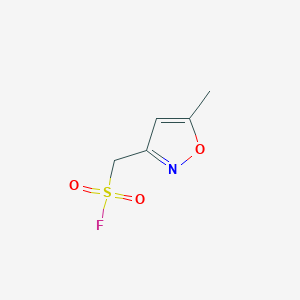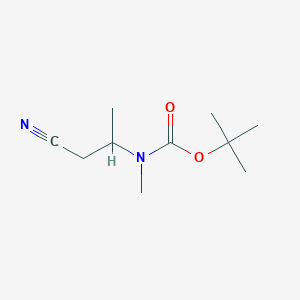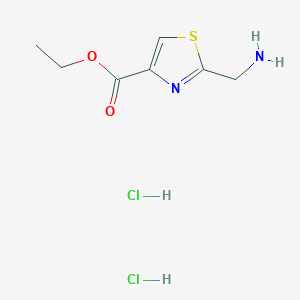![molecular formula C13H15N3O4 B1525035 2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1191524-99-8](/img/structure/B1525035.png)
2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, also known as MEEPT, is a compound belonging to the triazole family. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom. MEEPT has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. As a versatile building block in organic synthesis, MEEPT can be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In the field of medicinal chemistry, MEEPT has been used as a starting material for the synthesis of various drugs, such as anticancer agents and anti-inflammatory drugs. In materials science, MEEPT can be used to synthesize polymers with unique properties, such as high thermal stability and mechanical strength.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and confirmation of structures for related compounds. For instance, studies on amino-acid conjugates of haptens involving similar triazole structures have contributed to our understanding of their spectroscopic properties and reactivity, providing insights into the formation of certain oxazolones and oxazole-carboxamides (Benoiton, Hudecz, & Chen, 2009). Furthermore, the synthesis, structure, and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been detailed, highlighting methods for obtaining derivatives through alkylation and nitration, which are crucial for developing novel synthetic pathways (Shtabova et al., 2005).
Synthetic Applications
Efficient regioselective synthesis methods for triazole derivatives have been developed, emphasizing the role of lateral metalation/functionalization in creating versatile synthetic routes. This has opened alternative approaches for synthesizing 1,2,4-triazole derivatives, demonstrating the importance of electron-donating groups in synthetic chemistry (Mansueto et al., 2014).
Nanofiber and Microcrystal Formation
The preparation of aqueous suspensions of particles using 2-phenyl-benzoxazole derivatives through a solvent-exchange method has been explored. This research shows that minor chemical modifications can significantly influence the formation of nanofibers versus microcrystals, with applications in developing fluorescent nanomaterials for use in biological media (Ghodbane et al., 2012).
Novel Indole-Benzimidazole Derivatives
The synthesis of novel indole-benzimidazole derivatives from phenylhydrazines and levulinic acid demonstrates the potential for creating new compounds with varied biological activities. These derivatives have been produced under high-temperature conditions, showcasing the versatility of triazole compounds in medicinal chemistry (Wang et al., 2016).
Propiedades
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-12(13(17)18)15-16(14-9)10-3-5-11(6-4-10)20-8-7-19-2/h3-6H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLIDMQFLDPUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)

